molecular formula C19H21N7O2S B6447730 3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione CAS No. 2549065-30-5

3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione

Cat. No. B6447730
CAS RN: 2549065-30-5
M. Wt: 411.5 g/mol
InChI Key: QTNUUJHXIATWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to the class of organic compounds known as naphthalenes . It is a heterocyclic compound presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported within the period from 2017 to 2021 . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidin-4-yl group, a piperidin-4-yl group, and a benzothiazole-1,1-dione group .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) inhibition is an attractive target for cancer therapy. The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been designed as novel CDK2 inhibitors. These small molecules exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 demonstrate the best cytotoxic activities across these cell lines .

Anticancer Potential

The pyrazolo[3,4-d]pyrimidine compounds have shown promise as anticancer agents. Their potent inhibitory effects on cell growth make them potential lead compounds for future cancer chemotherapy drugs .

Topoisomerase II Alpha Inhibition

Some pyrazolo[3,4-d]pyrimidine derivatives have been studied for their activity as topoisomerase II alpha inhibitors. These enzymes play a crucial role in DNA replication and repair, making them attractive targets for cancer therapy .

Inhibition of Hedgehog (Hh) Signaling Cascade

Certain pyrazolo[3,4-d]pyrimidine derivatives also exhibit inhibitory effects on the Hh signaling cascade. Dysregulation of this pathway is associated with various cancers, and targeting it may have therapeutic implications .

Alteration of Cell Cycle Progression

Compound 14, which displays dual activity against cancer cell lines and CDK2, significantly alters cell cycle progression. Understanding its impact on cell cycle regulation is essential for developing targeted therapies .

Apoptosis Induction

In addition to inhibiting cell growth, these compounds induce apoptosis (programmed cell death) within cancer cells. Investigating the molecular mechanisms underlying this effect could provide valuable insights for drug development .

properties

IUPAC Name

N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2S/c1-24(19-14-5-3-4-6-16(14)29(27,28)23-19)13-7-9-26(10-8-13)18-15-11-22-25(2)17(15)20-12-21-18/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNUUJHXIATWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

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